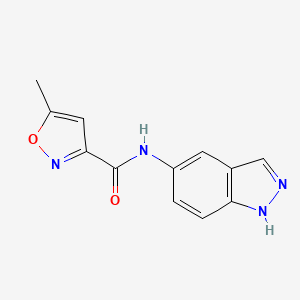
N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that features both indazole and oxazole moieties. These structural motifs are known for their significant biological activities and have been extensively studied in medicinal chemistry. The compound’s unique structure makes it a potential candidate for various applications in scientific research and industry.
作用机制
Target of Action
Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the specific target would depend on the particular biological activity being exhibited.
Mode of Action
For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
Some indazole derivatives have been found to have high absorption ability, low metabolic activity, and low toxicity, making them promising candidates for further drug discovery analysis .
Result of Action
Indazole derivatives have been found to exhibit various effects, such as anti-inflammatory activity, antimicrobial activity, and anticancer activity .
Action Environment
The synthesis of indazole derivatives can be influenced by various factors, including the presence of catalysts, solvents, and specific reaction conditions .
安全和危害
生化分析
Biochemical Properties
N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDACs, N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression.
Cellular Effects
N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby exerting anticancer effects . Additionally, N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide can modulate cellular metabolism by affecting the expression of genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to the active site of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histone proteins . This inhibition results in an increase in histone acetylation, leading to a more relaxed chromatin structure and enhanced gene transcription. Additionally, N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. Prolonged exposure to N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide may lead to sustained changes in gene expression and cellular metabolism, potentially resulting in long-term alterations in cell function.
Dosage Effects in Animal Models
The effects of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide in animal models can vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide can influence metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide within cells can influence its activity and function, with higher concentrations potentially leading to enhanced biological effects.
Subcellular Localization
N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, where it can interact with histone proteins and other nuclear factors . The subcellular localization of N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles or compartments within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the formation of the indazole and oxazole rings followed by their coupling. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The oxazole ring can be synthesized via the cyclization of α-haloketones with amides . The final coupling step involves the reaction of the indazole derivative with the oxazole derivative under suitable conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are often employed to achieve efficient synthesis . Solvent-free and catalyst-free conditions are also explored to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions
N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives.
科学研究应用
N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
相似化合物的比较
Similar Compounds
Uniqueness
N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combined indazole and oxazole moieties, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain targets, making it a valuable candidate for further research and development.
属性
IUPAC Name |
N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-4-11(16-18-7)12(17)14-9-2-3-10-8(5-9)6-13-15-10/h2-6H,1H3,(H,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGULGCHXDRSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5353923.png)
![3-{3-oxo-3-[3-(3-pyridinyl)-1-azetidinyl]propyl}-4(3H)-quinazolinone](/img/structure/B5353930.png)
![2-[3-(3-chlorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5353936.png)
![(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5353949.png)
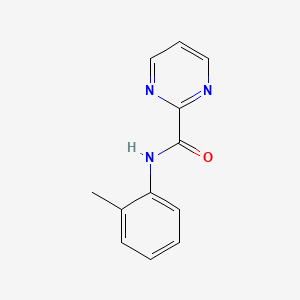
![N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5353952.png)
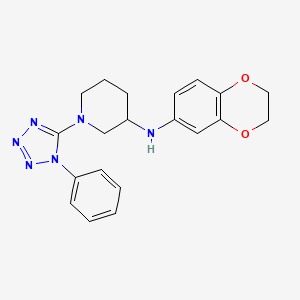
![5-(2-phenylethylamino)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5353971.png)
![rel-(4aS,8aR)-6-(2-ethoxybenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5353982.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5353992.png)
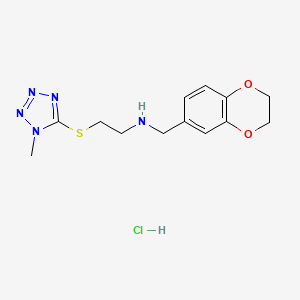
![(5E)-3-benzyl-5-[[3-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5353999.png)
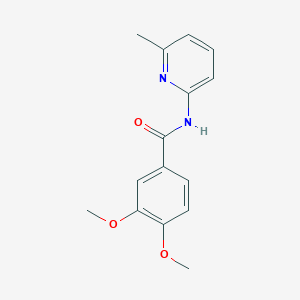
![N-[1-(1-L-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(3-fluorophenyl)urea hydrochloride](/img/structure/B5354007.png)
